Kaempulchraol P
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H32O |
|---|---|
Molecular Weight |
288.475 |
IUPAC Name |
(2R,4aS,4bR,8aS,9R)-2-Ethenyl-2,4b,8,8-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-9-ol |
InChI |
InChI=1S/C20H32O/c1-6-19(4)11-8-15-14(13-19)12-16(21)17-18(2,3)9-7-10-20(15,17)5/h6,13,15-17,21H,1,7-12H2,2-5H3/t15-,16+,17-,19-,20+/m0/s1 |
InChI Key |
ISJKCFIDNXQWFE-SQIBXOBRSA-N |
SMILES |
O[C@H]1[C@@]2([H])C(C)(C)CCC[C@]2(C)[C@@]3([H])CC[C@](C)(C=C)C=C3C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Kaempulchraol P |
Origin of Product |
United States |
Origin, Isolation Methodologies, and Structural Elucidation Approaches
Botanical Source and Phytogeographical Relevance
Kaempulchraol P is a naturally occurring isopimarane (B1252804) diterpenoid isolated from the rhizomes of Kaempferia pulchra Ridl. nih.govacs.org This perennial herb belongs to the Zingiberaceae (ginger) family and is known in Myanmar as "Shan-pan-oot". acs.orgacs.org The specific plant material from which this compound and its related compounds, Kaempulchraols Q, R, S, and T, were identified was collected in Pindaya Township, Shan State, Myanmar. acs.orgacs.org A voucher specimen has been deposited at the Museum for Materia Medica at the Institute of Natural Medicine, University of Toyama, Japan, for botanical verification. acs.orgacs.org
The genus Kaempferia is a rich source of isopimarane diterpenoids. jst.go.jp Prior to the isolation of this compound, a significant number of related compounds, designated Kaempulchraols A through W, were identified from the chloroform-soluble fractions of K. pulchra rhizomes also sourced from Myanmar. jst.go.jpresearchgate.netnih.gov Other related species within the genus, such as Kaempferia galanga, Kaempferia parviflora, and Kaempferia koratensis, are also known to produce a variety of terpenoids and other phytochemicals. researchgate.netfrontiersin.orgjournaljpri.com The rhizomes of K. pulchra, which have reported anti-inflammatory and antitumor activities, are used in traditional medicine practices in Myanmar. acs.orgacs.org
The synthesis and accumulation of secondary metabolites in plants, including the isopimarane diterpenoids found in Kaempferia pulchra, are significantly influenced by a range of ecological and biogeographical factors. maxapress.com These external variables can alter the quality and quantity of chemical constituents within a plant. frontiersin.org
For the Kaempferia genus, which is native to tropical and subtropical Asia, factors such as geography, climate, soil composition, and altitude play a crucial role. frontiersin.orgplantsjournal.com Research on related species like K. galanga has shown that environmental conditions in the field, including soil nutrition, climate, and pest pressures, affect growth and the quality of secondary metabolites. plantsjournal.comfspublishers.org The production of these compounds is a plant's adaptive response to both biotic (e.g., pathogens, herbivores) and abiotic (e.g., light, temperature, water availability) stresses. maxapress.comnih.gov Light intensity and photoperiod, for instance, are known to regulate the synthesis of terpenoids, flavonoids, and alkaloids. fspublishers.orgnih.gov Therefore, the specific phytogeographical context of K. pulchra in Myanmar likely contributes to its unique profile of diterpenoids, including this compound.
Advanced Isolation Techniques
The isolation of this compound is a multi-step process involving sophisticated extraction, partitioning, and chromatographic techniques designed to separate this specific diterpenoid from a complex mixture of phytochemicals present in the rhizome. nih.govacs.org
The initial step involves liberating the desired compounds from the plant matrix. For the isolation of kaempulchraols, including this compound, a chloroform (B151607) (CHCl₃)-soluble extract is prepared from the dried rhizomes of K. pulchra. nih.govacs.org In one established method, dried and powdered rhizomes are extracted with chloroform under sonication. nii.ac.jp The solvent is then removed under reduced pressure to yield a crude extract. nii.ac.jp
This crude extract is then subjected to partitioning to separate compounds based on their polarity. Kaempulchraols P-T were specifically isolated from an oily fraction obtained from the main chloroform-soluble extract, indicating a further fractionation step to concentrate the diterpenoids. nih.govresearchgate.netresearchgate.net In general phytochemical practice for diterpenoids, crude extracts are often partitioned between immiscible solvents, such as n-hexane and methanol (B129727) or ethyl acetate (B1210297) and water, to remove highly nonpolar or highly polar impurities, thereby enriching the fraction containing the target compounds. scielo.brukm.my
Table 1: Summary of Extraction and Partitioning for Kaempulchraols
| Step | Procedure | Purpose | Reference |
|---|---|---|---|
| Plant Material Preparation | Dried and powdered rhizomes of K. pulchra | Increase surface area for efficient extraction | nii.ac.jpscielo.br |
| Extraction | Sonication with Chloroform (CHCl₃) at 35°C | To create a crude extract containing a broad range of metabolites, including diterpenoids | nii.ac.jp |
| Concentration | Evaporation of solvent under reduced pressure | To obtain a concentrated crude extract | acs.orgnii.ac.jp |
| Fractionation | Isolation of an "oily fraction" from the CHCl₃ extract | To concentrate the isopimarane diterpenoids prior to chromatography | nih.govacs.org |
Following initial extraction and partitioning, chromatographic techniques are essential for the separation of individual compounds. mdpi.com
Column Chromatography (CC): The enriched diterpenoid fraction is first subjected to column chromatography, typically using silica (B1680970) gel as the stationary phase. nii.ac.jpnih.gov A gradient elution system with increasing solvent polarity, such as a mixture of n-hexane and ethyl acetate (EtOAc), is used to separate the extract into multiple fractions. nii.ac.jpscielo.br These fractions are monitored by Thin-Layer Chromatography (TLC) to identify those containing the compounds of interest. ukm.my
High-Performance Liquid Chromatography (HPLC): Fractions containing the target compounds undergo further purification using High-Performance Liquid Chromatography (HPLC). nii.ac.jp Preparative and semi-preparative HPLC are powerful tools for isolating pure natural products from complex mixtures with high resolution. researchgate.netrjptonline.org This technique often employs a reversed-phase (e.g., C18) column. researchgate.net The use of different modes, such as normal phase, reversed-phase, and size exclusion, allows for the purification of most classes of natural products. researchgate.net
Table 2: Exemplar Chromatographic Techniques in Isopimarane Diterpenoid Isolation
| Technique | Stationary Phase | Mobile Phase (Eluent) | Purpose | Reference |
|---|---|---|---|---|
| Vacuum Liquid Chromatography (VLC) | Silica gel | Stepwise gradient (e.g., n-hexane-EtOAc) | Initial, coarse fractionation of crude extract | ukm.myrsc.org |
| Silica Gel Column Chromatography | Silica gel | Gradient elution (e.g., n-hexane-EtOAc) | Separation of the extract into less complex fractions | nii.ac.jpmdpi.com |
| Preparative HPLC | Reversed-phase (C18) | Isocratic or gradient elution (e.g., Acetonitrile-Water) | Final purification to yield high-purity compounds | nii.ac.jpresearchgate.net |
The purification protocol for isopimarane diterpenoids like this compound from K. pulchra is a systematic application of the aforementioned techniques. The goal is to isolate the maximum amount of the target compound at a desired purity for structural elucidation. ijcpa.in
The general workflow begins with the chloroform extract of the rhizomes, which is known to be rich in these compounds. nih.gov This extract is fractionated using silica gel column chromatography. nii.ac.jpnii.ac.jp The resulting fractions are then meticulously purified through repeated chromatographic steps, which may include preparative TLC or, more commonly, preparative HPLC, until the compound is isolated in a pure form. mdpi.com
The final step after purification is structural elucidation. The definitive structure of this compound was determined through comprehensive analysis of its spectroscopic data. nih.govacs.org This involves a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, along with High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula. researchgate.netnii.ac.jpd-nb.info
Spectroscopic and Computational Methods for Structural Elucidation and Absolute Configuration Determination
The determination of the intricate three-dimensional structure of this compound and its related compounds is accomplished through a suite of sophisticated analytical methods. These techniques provide distinct and complementary information, from the molecular formula and functional groups to the precise spatial arrangement of atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the planar structure of organic molecules like this compound. One-dimensional (1D) NMR, including ¹H and ¹³C NMR spectra, provides information about the chemical environment of individual hydrogen and carbon atoms. nii.ac.jp For instance, in the ¹H NMR spectrum of a related trihydroxy derivative of Δ⁸⁽¹⁴⁾,¹⁵-isopimarane diterpenoid, signals corresponding to olefinic protons, oxygenated methines, and multiple methyl groups are observed. jst.go.jp The ¹³C NMR spectrum reveals the total number of carbon atoms and their types (methyl, methylene, methine, quaternary), including characteristic signals for sp² carbons of the olefinic groups and sp³ carbons bearing hydroxyl groups. jst.go.jp
Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for assembling the molecular skeleton. jst.go.jpnii.ac.jp COSY spectra reveal proton-proton (¹H-¹H) coupling networks, allowing for the connection of adjacent protons. nii.ac.jp HSQC correlates directly bonded carbon and proton atoms, while HMBC reveals long-range (2-3 bond) correlations between protons and carbons. These HMBC correlations are critical for connecting the various fragments of the molecule, such as identifying the attachment points of hydroxyl groups and linking quaternary carbons to the rest of the structure. jst.go.jp
As a representative example from this class of compounds, the NMR data for Shanpanootol H, a closely related compound with the same molecular formula as those in the this compound-T series, is presented below. jst.go.jp
Table 1: ¹H NMR Spectroscopic Data for a Related Isopimarane Diterpenoid (Shanpanootol H) (Data recorded at 600 MHz in CDCl₃. Chemical shifts (δ) in ppm, coupling constants (J) in Hz)
| Position | δH (ppm) | Multiplicity | J (Hz) |
|---|---|---|---|
| 1 | 3.71 | t | 2.8 |
| 2α | 1.57 | m | |
| 2β | 1.90 | m | |
| 3α | 1.29 | m | |
| 3β | 1.45 | m | |
| 5 | 1.88 | dd | 13.3, 2.3 |
| 6α | 1.75 | m | |
| 6β | 1.81 | m | |
| 7 | 4.36 | d | 2.3 |
| 9 | 2.05 | br s | |
| 11α | 1.48 | m | |
| 11β | 1.58 | m | |
| 12α | 1.75 | m | |
| 12β | 1.81 | m | |
| 14 | 5.37 | br s | |
| 15 | 5.80 | dd | 17.7, 10.7 |
| 16a | 4.90 | dd | 10.7, 1.3 |
| 16b | 4.93 | dd | 17.7, 1.3 |
| 17 (H₃) | 1.09 | s | |
| 18 (H₃) | 1.26 | s | |
| 19 (H₃) | 1.03 | s | |
| 20 (H₃) | 1.10 | s |
Source: Data adapted from a study on Shanpanootol H, which has the molecular formula C₂₀H₃₀O₃. jst.go.jp
Table 2: ¹³C NMR Spectroscopic Data for a Related Isopimarane Diterpenoid (Shanpanootol H) (Data recorded at 150 MHz in CDCl₃. Chemical shifts (δ) in ppm)
| Position | δC (ppm) | Position | δC (ppm) |
|---|---|---|---|
| 1 | 73.1 | 11 | 18.2 |
| 2 | 25.7 | 12 | 34.6 |
| 3 | 35.8 | 13 | 37.5 |
| 4 | 33.9 | 14 | 123.6 |
| 5 | 49.3 | 15 | 148.6 |
| 6 | 28.5 | 16 | 111.3 |
| 7 | 74.3 | 17 | 25.0 |
| 8 | 141.0 | 18 | 33.4 |
| 9 | 53.6 | 19 | 22.0 |
| 10 | 41.7 | 20 | 18.4 |
Source: Data adapted from a study on Shanpanootol H, which has the molecular formula C₂₀H₃₀O₃. jst.go.jp
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the elemental composition of a molecule with high accuracy. This technique provides a precise mass measurement, from which the molecular formula can be unequivocally deduced. For the kaempulchraol series, HRESIMS analysis is a critical first step in characterization. researchgate.netresearchgate.net For example, the molecular formula for Kaempulchraol Q, isolated in the same study as this compound, was established as C₂₀H₃₀O₃ based on its HRESIMS data. researchgate.netjst.go.jp
Table 3: HRESIMS Data for Kaempulchraol Q
| Ion | Observed m/z | Calculated m/z | Molecular Formula |
|---|---|---|---|
| [M + Na]⁺ | 343.2229 | 343.2244 | C₂₀H₃₀O₃Na |
Source: Data from studies on diterpenoids from K. pulchra. researchgate.netjst.go.jp
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net In the analysis of isopimarane diterpenoids like this compound, the FTIR spectrum typically reveals characteristic absorption bands. For instance, a broad absorption band in the region of 3400-3500 cm⁻¹ indicates the presence of hydroxyl (-OH) groups, while absorption bands around 1640 cm⁻¹ are characteristic of olefinic (C=C) double bonds. jst.go.jp This information complements the data from NMR and mass spectrometry to confirm the presence of key structural features.
For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive evidence of molecular structure. nii.ac.jp This technique determines the precise three-dimensional arrangement of atoms in the solid state, unambiguously establishing the relative stereochemistry of all chiral centers. jst.go.jp Several related compounds from K. pulchra, such as Kaempulchraols A, B, and E, were successfully crystallized and their structures were confirmed by X-ray diffraction analysis. researchgate.netnii.ac.jp This method serves as a powerful tool for validating structures proposed by spectroscopic means, although its application is contingent on obtaining suitable single crystals.
Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique used to determine the absolute configuration of chiral molecules. jst.go.jp It measures the differential absorption of left and right circularly polarized light by chromophores within the molecule. The experimental ECD spectrum of a compound like this compound is compared with theoretical spectra calculated for possible stereoisomers using quantum chemical methods, such as time-dependent density functional theory (TDDFT). jst.go.jpjst.go.jp A close match between the experimental spectrum and the calculated spectrum for one of the isomers allows for the confident assignment of the absolute configuration. jst.go.jp This method was crucial in establishing the absolute configurations for many diterpenoids isolated from Kaempferia species. jst.go.jpjst.go.jp
In cases where stereochemical assignment is challenging or ambiguous using standard spectroscopic methods, advanced computational techniques are employed. The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate theoretical NMR chemical shifts for all possible diastereomers of a proposed structure. researchgate.netsigmaaldrich.com The calculated shifts are then compared to the experimental NMR data using a statistical approach, such as DP4+ probability analysis. organicchemistrydata.org The DP4+ method provides a probability score for each candidate structure, indicating which one is most likely to be correct. This integrated computational-spectroscopic approach was successfully used to determine the complete structure of other complex diterpenoids isolated from the Kaempferia genus, demonstrating its power in resolving complex structural problems in natural product chemistry. researchgate.net
Biosynthetic Pathways and Synthetic Approaches to Kaempulchraol P and Analogs
Proposed Biogenetic Considerations for Isopimarane (B1252804) Diterpenoids
Isopimarane diterpenoids, including Kaempulchraol P, are a prominent class of natural products found in various plant genera, particularly Kaempferia. nih.gov Their biosynthesis is believed to follow a conserved pathway that builds the characteristic tricyclic carbon skeleton from a universal precursor. researchgate.net
The biosynthesis of all diterpenoids begins with the C20 precursor, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP). researchgate.netfrontiersin.orgjmb.or.kr This linear isoprenoid is assembled from the five-carbon building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are themselves produced via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. jmb.or.krjmb.or.kr
The formation of the isopimarane scaffold from GGPP is a two-step cyclization process catalyzed by two distinct classes of diterpene synthases (di-TPSs):
Class II di-TPS (Copalyl Diphosphate Synthase - CPS): This enzyme initiates the cyclization of GGPP through a protonation-initiated cascade to form a bicyclic labdane-related intermediate, typically (+)-copalyl diphosphate (CPP). nih.govnih.gov
Class I di-TPS (Isopimaradiene Synthase - IPS): The class I enzyme takes the CPP intermediate, cleaves the diphosphate moiety to generate a carbocation, and then orchestrates a second cyclization to form the final tricyclic isopimarane skeleton, yielding isopimara-8,15-diene. nih.govacs.org
Following the creation of the core hydrocarbon skeleton, a suite of "decorating" enzymes, primarily cytochrome P450 monooxygenases (CYPs) and various transferases (e.g., acyltransferases), introduce functional groups. acs.orgresearchgate.net These enzymes are responsible for the hydroxylation, acetylation, and other modifications at various positions on the isopimarane framework, leading to the vast structural diversity observed in this family, including the specific pattern of functionalization seen in this compound. researchgate.net
| Enzyme Class | Function | Precursor | Product |
| GGPP Synthase | Synthesizes the C20 precursor | IPP, DMAPP | GGPP |
| Class II di-TPS (CPS) | First cyclization (bicyclic) | GGPP | (+)-Copalyl Diphosphate (CPP) |
| Class I di-TPS (IPS) | Second cyclization (tricyclic) | (+)-Copalyl Diphosphate (CPP) | Isopimara-8,15-diene |
| Cytochrome P450s | Regio- and stereospecific oxidation (hydroxylation) | Isopimarane skeleton | Hydroxylated isopimaranes |
| Acyltransferases | Transfer of functional groups (e.g., acetyl) | Hydroxylated isopimaranes | Acylated isopimaranes |
This interactive table summarizes the key enzymatic steps in the biosynthesis of isopimarane diterpenoids.
This compound is one of numerous isopimarane diterpenoids isolated from Kaempferia pulchra, a collection that includes kaempulchraols A through T. nih.gov The structural differences among these closely related compounds primarily involve the number, position, and type of oxygen-containing functional groups attached to the shared isopimarane scaffold. This diversity is a direct result of the varied activities and specificities of the decorating enzymes, particularly CYPs, within the plant. researchgate.net For example, the difference between this compound and Kaempulchraol Q lies in the presence of an additional acetoxy group in the latter.
The genus Kaempferia also produces other classes of diterpenoids, such as abietanes and labdanes. nih.govacs.org While these compounds also originate from GGPP, their biosynthesis diverges at the cyclization stage. Different class I and class II di-TPSs are employed, leading to the formation of alternative carbocyclic skeletons distinct from the isopimarane framework. This enzymatic divergence highlights how plants can generate vast chemical diversity from a single universal precursor.
Chemoenzymatic and Microbial Synthetic Strategies
The elucidation of biosynthetic pathways provides a roadmap for producing this compound and its analogs using biotechnological approaches. These strategies leverage enzymes and engineered microorganisms to perform complex chemical transformations with high selectivity, offering sustainable alternatives to traditional chemical synthesis. nih.govmdpi.com
The workhorse microbes Escherichia coli and the yeast Saccharomyces cerevisiae are widely used as chassis organisms for the heterologous production of terpenoids. nih.govnih.gov To produce an isopimarane diterpenoid like this compound, a microbial host is engineered to express the complete biosynthetic pathway. This typically involves introducing the genes for:
A GGPP synthase to provide the C20 precursor.
A class II CPS to produce the CPP intermediate.
A class I IPS to form the isopimarane skeleton.
The specific cytochrome P450s and transferases required for the final "decorating" steps that define the target molecule.
Researchers have successfully expressed diterpene synthases from fungi and bacteria in E. coli to produce isopimara-8,15-diene, the direct hydrocarbon precursor to the kaempulchraol family. nih.govacs.org Further co-expression of specific P450s from the source plant could theoretically lead to the production of this compound.
| Host Organism | Key Advantages | Engineering Focus |
| Escherichia coli | Fast growth, well-understood genetics, robust | MEP pathway engineering, expression of bacterial/plant enzymes |
| Saccharomyces cerevisiae | Eukaryotic host (better for P450s), GRAS status | MVA pathway engineering, compartmentalization of pathways |
This interactive table compares common microbial hosts for diterpene production.
Achieving commercially viable titers of heterologously produced diterpenoids requires extensive metabolic engineering of the host organism. nih.gov The primary goal is to increase the metabolic flux towards the target molecule by optimizing the supply of precursors and eliminating competing pathways. mdpi.com
Key strategies include:
Upregulating Precursor Pathways: Engineering the native MEP pathway in E. coli or the MVA pathway in S. cerevisiae to boost the production of IPP, DMAPP, and subsequently GGPP is a critical step. nih.govnih.gov This often involves overexpressing rate-limiting enzymes in these pathways.
Pathway Balancing: Optimizing the expression levels of the introduced biosynthetic genes (CPS, IPS, P450s) is crucial to prevent the accumulation of toxic intermediates and ensure a smooth flow through the pathway.
Eliminating Competing Pathways: Deleting genes for pathways that divert precursors away from the desired product can significantly increase final yields.
These approaches have been successfully used to improve the production of various isoprenoids in microbial systems. nih.gov
Biotransformation offers an alternative strategy where microorganisms are used as biocatalysts to modify a supplied substrate. Fungi are particularly adept at performing highly specific hydroxylation reactions, making them ideal for modifying complex molecules like diterpenoids. mdpi.com
A pertinent example is the fungal transformation of Kaempulchraol E, an isopimarane diterpenoid closely related to this compound. researchgate.net When Kaempulchraol E was used as a substrate for the fungus Rhizopus oryzae, the fungus introduced new hydroxyl groups onto the diterpene skeleton, producing novel trihydroxylated isopimaradiene derivatives. researchgate.net This study demonstrates the potential of using fungal biotransformation to generate new analogs of this compound, which could be valuable for structure-activity relationship studies.
Chemical Synthesis Methodologies for this compound and Its Structural Derivatives
Total Synthesis Routes
To date, there are no published total synthesis routes for this compound. The development of a total synthesis would be a significant undertaking, providing a definitive proof of its structure and enabling access to larger quantities for further biological evaluation. Such a synthesis would need to address the stereochemical complexity of the isopimarane core and the specific functionalization pattern of this compound.
Semi-Synthetic Modifications for Analog Generation
Currently, there is no available information regarding the semi-synthetic modification of this compound to generate structural analogs. Semi-synthesis, which involves chemically modifying a naturally sourced starting material, is a common strategy for creating a library of related compounds to explore structure-activity relationships. nih.govgardp.org While the biotransformation of a related compound, Kaempulchraol E, has been reported, similar studies on this compound have not been found. usx.edu.cn The generation of analogs through semi-synthesis would be contingent on obtaining sufficient quantities of the natural product.
Mechanisms of Biological Action in Vitro and Preclinical Models
Anti-inflammatory Action Mechanisms
Kaempulchraol P has demonstrated significant anti-inflammatory effects in various experimental models. Its mode of action involves targeting key pathways and molecules involved in the inflammatory response.
A key indicator of inflammation is the overproduction of nitric oxide (NO) by immune cells like macrophages. nih.gov Studies have shown that this compound can effectively inhibit the production of NO in macrophage cell lines, such as RAW264.7, when stimulated with inflammatory agents like lipopolysaccharide (LPS). researchgate.netcolab.ws In one study, this compound exhibited a potent inhibitory effect on NO production with an IC50 value of 39.88 μM. researchgate.netcolab.ws This suggests that this compound can directly interfere with the enzymatic activity or the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. nih.govresearchgate.net
Table 1: Inhibitory Effect of this compound on NO Production
| Compound | Cell Line | Inducer | IC50 (μM) | Reference |
|---|---|---|---|---|
| This compound | RAW264.7 | LPS | 39.88 | researchgate.netcolab.ws |
The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammation. researchgate.netcolab.ws It controls the expression of numerous pro-inflammatory genes. Research has revealed that this compound can inhibit the activation of the NF-κB signaling pathway. researchgate.netcolab.ws Specifically, it has been shown to inhibit the NF-κB-mediated transactivation of a luciferase reporter gene, indicating a direct interference with the transcriptional activity of NF-κB. researchgate.netcolab.ws This inhibition was observed at an effective dose of 25 μM. researchgate.netcolab.ws By suppressing the NF-κB pathway, this compound can effectively reduce the expression of a wide range of inflammatory mediators.
Pro-inflammatory cytokines, such as Interleukin-6 (IL-6), play a crucial role in amplifying and sustaining inflammatory responses. wikipedia.orgnih.gov Consistent with its inhibitory effect on NF-κB, this compound has been found to suppress the production of IL-6. researchgate.netcolab.ws At a concentration of 25 μM, this compound effectively inhibited IL-6 production in LPS-stimulated RAW264.7 cells. researchgate.netcolab.ws This finding further underscores the compound's potential to mitigate inflammation by targeting key signaling molecules.
Table 2: Effect of this compound on Inflammatory Mediators
| Mediator | Effect | Effective Dose (μM) | Cell Line | Reference |
|---|---|---|---|---|
| NF-κB Transactivation | Inhibition | 25 | RAW264.7 | researchgate.netcolab.ws |
| IL-6 Production | Inhibition | 25 | RAW264.7 | researchgate.netcolab.ws |
| COX-2 Expression | Downregulation | 25 | RAW264.7 | researchgate.netcolab.ws |
The anti-inflammatory properties of compounds are often tested in animal models to assess their in vivo efficacy. One such model is the xylene- or croton oil-induced ear edema in rodents, which mimics acute inflammation. researchgate.netslideshare.net While specific studies on this compound in the rat ear edema model are not detailed in the provided search results, the general methodology involves inducing inflammation in the ear and measuring the reduction in swelling after treatment with the test compound. innovareacademics.inijpras.com This model is a standard for evaluating the efficacy of anti-inflammatory agents. mdpi.com
Antiproliferative and Cytotoxic Mechanisms in Cancer Cell Lines
Preliminary research suggests that this compound may possess antiproliferative and cytotoxic properties against certain cancer cell lines. One study reported that this compound inhibited the proliferation of human pancreatic cancer cells with an IC50 value of 12.3 μM. It was also noted to have cytotoxic effects against lung cancer cell lines. However, another study indicated that a related compound, Kaempulchraol L, showed only weak antiproliferative activity against a panel of five human cancer cell lines. core.ac.ukresearchgate.netnii.ac.jp Further research is needed to fully elucidate the anticancer potential and the specific molecular mechanisms of this compound.
Table 3: Antiproliferative Activity of this compound
| Cancer Cell Line | Effect | IC50 (μM) | Reference |
|---|---|---|---|
| Human Pancreatic Cancer | Inhibition of proliferation | 12.3 | |
| Lung Cancer | Cytotoxic effects | Not specified |
Antiviral Mechanisms, Specifically Anti-Vpr Activity
This compound is among the isopimarane (B1252804) diterpenoids isolated from Kaempferia pulchra that have been evaluated for their potential to inhibit the accessory protein Viral Protein R (Vpr) of the Human Immunodeficiency Virus Type 1 (HIV-1). researchgate.netresearchgate.net The Vpr protein is crucial for viral pathogenesis, playing roles in the nuclear import of the viral pre-integration complex, inducing G2 cell cycle arrest, and modulating apoptosis. nih.govd-nb.info
The anti-Vpr activity of compounds from Kaempferia pulchra has been assessed using a cellular model known as TREx-HeLa-Vpr cells. researchgate.netnih.gov In this system, the expression of the Vpr gene is tightly regulated by the addition of tetracycline. nih.govthermofisher.com When Vpr is expressed, it induces cell death; however, in the presence of a Vpr inhibitor, this cell death is prevented, and cell proliferation is observed. nih.govd-nb.info
While a number of related compounds, such as Kaempulchraols B, D, G, Q, T, U, and W, demonstrated potent anti-Vpr activity at concentrations ranging from 1.56 to 6.25 μM, specific data detailing the inhibitory concentration of this compound in this assay are not explicitly provided in the available literature. researchgate.netresearchgate.net The studies do, however, confirm that the chloroform-soluble extract of Kaempferia pulchra rhizomes, from which this compound was isolated, possesses potent anti-Vpr activity. researchgate.netnih.gov
The pathogenesis of HIV-1 is a complex process influenced by various viral and host factors. nih.govscielosp.org The viral accessory protein Vpr contributes significantly to this process. nih.gov By inhibiting Vpr, compounds like those found in Kaempferia pulchra have the potential to interfere with viral pathogenesis. However, beyond the established inhibition of Vpr expression, specific studies detailing the broader impact of this compound on other viral pathogenesis factors are currently lacking in the scientific literature.
Antioxidant Mechanisms
While direct and extensive studies on the antioxidant mechanisms of this compound are limited, research on related compounds from the Kaempferia genus, particularly the flavonoid kaempferol (B1673270), provides significant insight into potential activities. Diterpenoids and flavonoids isolated from Kaempferia species are recognized for their pharmacological values, including antioxidative properties. researchgate.netresearchgate.net
The ability to neutralize harmful free radicals is a key feature of antioxidant compounds. researchgate.netrsc.org This activity is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging test. scirp.org
Studies on kaempferol, a flavonoid structurally related to compounds found in Kaempferia, demonstrate potent free-radical scavenging. Kaempferol has been reported to effectively scavenge DPPH free radicals, with one study noting a strong activity with an IC50 value of 0.004349 mg·mL⁻¹. researchgate.net Its scavenging ability is attributed to its molecular structure, which includes four hydroxyl groups that are essential for this function. mdpi.com Beyond DPPH, kaempferol has also been shown to scavenge other reactive oxygen species (ROS), including superoxide (B77818) (O₂•⁻) and hydroxyl (OH•) radicals. nih.gov
Extracts from Kaempferia pulchra, the plant source of this compound, have also demonstrated antioxidant potential. An ethanol (B145695) extract of K. pulchra rhizomes showed significant DPPH radical scavenging activity. researchgate.net
Table 1: DPPH Radical Scavenging Activity of Related Compounds and Extracts This table is interactive. Click on the headers to sort the data.
| Compound/Extract | IC50 Value | Source(s) |
|---|---|---|
| Kaempferol | 0.004349 mg·mL⁻¹ | researchgate.net |
| Kaempferol | 40.3 µg/mL | researchgate.net |
| Kaempferia pulchra (Ethanol Extract) | 10.97 µg/mL | researchgate.net |
Beyond direct scavenging, complex biological molecules can exert antioxidant effects by modulating cellular pathways involved in oxidative stress. qiagen.com Research into kaempferol has revealed its ability to influence key regulatory pathways, thereby enhancing the cell's endogenous antioxidant defenses.
A primary mechanism involves the activation of the Nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway. frontiersin.org Kaempferol has been shown to promote the translocation of Nrf2 into the nucleus. plos.orgnih.gov Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE), activating the expression of various protective enzymes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione (B108866) (GSH). frontiersin.orgplos.orgnih.gov This activation helps to restore cellular redox homeostasis and protect cells from oxidative damage. nih.gov In-vivo and in-vitro experiments have confirmed that kaempferol can reduce levels of reactive oxygen species (ROS) and increase antioxidant indicators through the Nrf2/HO-1 pathway. frontiersin.org
Another pathway implicated in kaempferol's antioxidant activity is the SIRT1/PGC-1α/mitochondria signaling pathway. nih.gov Studies suggest that kaempferol can ameliorate oxidative stress by improving mitochondrial function, an action linked to this pathway. nih.gov
Table 2: Modulation of Oxidative Stress Pathways by Kaempferol This table is interactive. Click on the headers to sort the data.
| Pathway | Effect of Kaempferol | Outcome | Source(s) |
|---|---|---|---|
| Nrf2/HO-1 | Promotes Nrf2 nuclear translocation, increases HO-1 expression | Reduced ROS levels, increased endogenous antioxidant enzymes | plos.org, nih.gov, frontiersin.org |
| SIRT1/PGC-1α | Activates pathway | Improved mitochondrial function, reduced oxidative stress | nih.gov |
Other Investigated Biological Activities in Related Compounds
Compounds isolated from the Kaempferia genus exhibit a wide range of biological activities in preclinical models. nih.govresearchgate.net
Phytochemicals from Kaempferia species, including both diterpenoids and flavonoids, have garnered attention for their antimicrobial properties. researchgate.netresearchgate.net Extracts from the rhizomes of Kaempferia pulchra have demonstrated mild antimicrobial activity against a panel of microorganisms. researchgate.net
The related flavonoid, kaempferol, and its derivatives have been more extensively studied, showing a broad spectrum of activity that includes antibacterial, antifungal, and antiprotozoal effects. nih.govnih.gov For instance, specific kaempferol derivatives isolated from Laurus nobilis exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2.0 μg/mL. mdpi.com
Table 3: Antimicrobial Activity of K. pulchra Extracts This table is interactive. Click on the headers to sort the data.
| Microorganism | Activity Observed | Source(s) |
|---|---|---|
| Bacillus subtilis | Mild Inhibition | researchgate.net |
| Bacillus pumilus | Mild Inhibition | researchgate.net |
| Staphylococcus aureus | Mild Inhibition | researchgate.net |
| Pseudomonas aeruginosa | Mild Inhibition | researchgate.net |
| Escherichia coli | Mild Inhibition | researchgate.net |
Neuroprotective activity is another significant biological property associated with compounds from the Kaempferia genus. researchgate.netresearchgate.netnih.gov The flavonoid kaempferol and its glycosides have been shown to exert neuroprotective effects through multiple mechanisms. frontiersin.org
One key mechanism is the mitigation of neuroinflammation. frontiersin.org In a model of transient focal stroke, kaempferol glycosides were found to prevent ischemic brain injury by inhibiting the activation of critical inflammatory transcription factors, namely STAT3 and nuclear factor-kappa B (NF-κB). nih.govplos.org This inhibition leads to a downstream reduction in pro-inflammatory mediators. nih.govplos.org
Furthermore, the neuroprotective effects of kaempferol derivatives are linked to their antioxidant properties. Kaempferol-3-O-rutinoside has been observed to protect neuronal cells by stabilizing the mitochondrial membrane and reducing levels of reactive oxygen species. rsc.org By modulating oxidative stress and inflammatory responses in brain immune cells (microglia), kaempferol and its derivatives can help protect against neuronal dysfunction and cell death. nih.gov
Certain compounds from Kaempferia have been investigated for their ability to inhibit specific enzymes, a common strategy in drug discovery. libretexts.org
α-Glucosidase Inhibition α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia. mdpi.com Several flavonoids, including kaempferol, have been identified as α-glucosidase inhibitors. mdpi.comnih.gov Kaempferol was found to inhibit α-glucosidase with an IC50 value of 1.16 x 10⁻⁵ mol L⁻¹. nih.gov Further studies showed it could inhibit human intestinal α-glucosidases such as sucrase, maltase, and isomaltase. nih.gov The glycoside derivative, kaempferol-3-O-rutinoside, proved to be a particularly potent inhibitor of α-glucosidase, showing significantly more activity than the reference drug acarbose (B1664774) in one study. researchgate.net
Structure Activity Relationship Sar Studies
Identification of Key Structural Features for Biological Potency
The biological potency of the kaempulchraol family of compounds is intrinsically linked to several key structural features. These include the specific placement of functional groups, the foundational isopimarane (B1252804) core, and the precise three-dimensional arrangement of its atoms.
The position and nature of oxygen-containing functional groups, specifically hydroxy (-OH) and acetoxy (-OAc) groups, on the isopimarane framework are critical determinants of biological activity. Studies comparing various kaempulchraol analogs have demonstrated that slight changes in the location of these groups can lead to significant differences in potency, particularly in anti-inflammatory and anti-Vpr (viral protein R) activities. nih.govcolab.ws
For instance, in the context of anti-Vpr activity, which is relevant to inhibiting HIV-1 pathogenesis, the presence of an acetoxy group at the C-1 or C-7 position on an isopimara-8(14),15-diene skeleton is considered a critical factor for inhibitory effects. nih.govresearchgate.net Similarly, a hydroxy group at the C-14 position of an isopimara-8(9),15-diene skeleton is also crucial for potent activity. nih.govresearchgate.net
In anti-inflammatory assays, Kaempulchraol P and its close analog Kaempulchraol Q have shown potent inhibitory effects on nitric oxide (NO) production. colab.wsresearchgate.net Kaempulchraol Q was found to be slightly more potent, which may be attributed to the presence of a 1α-acetoxy group, in contrast to the hydroxyl group at the same position in this compound. colab.wsnih.gov Both compounds effectively inhibited NF-κB-mediated transactivation, IL-6 production, and COX-2 expression. colab.wsresearchgate.net
| Compound | Isopimarane Skeleton | Key Substituents | Reported Biological Activity (IC₅₀) |
|---|---|---|---|
| This compound | Isopimara-8(14),15-diene | 1α-OH, 6β-OH | Anti-inflammatory (NO inhibition): 39.88 μM colab.ws |
| Kaempulchraol Q | Isopimara-8(14),15-diene | 1α-OAc, 6β-OH | Anti-inflammatory (NO inhibition): 36.05 μM colab.ws Anti-Vpr: 1.56-6.25 μM nih.gov |
| Kaempulchraol T | Isopimara-8(14),15-diene | 6β-OH, 7α-OAc | Anti-Vpr: 1.56-6.25 μM nih.gov |
| Kaempulchraol D | Isopimara-8(9),15-diene | 6β-OH, 14α-OH | Anti-Vpr: 1.56-6.25 μM nih.gov Anti-inflammatory (NO inhibition): 38.17 μM researchgate.net |
This compound possesses the isopimara-8(14),15-diene skeleton. nih.gov Studies on anti-Vpr activity have shown that potent compounds can belong to either class. For example, Kaempulchraols Q and T, which are isopimara-8(14),15-dienes, show strong activity, as do Kaempulchraols B, D, and G, which are isopimara-8(9),15-dienes. nih.govd-nb.info This suggests that while the core skeleton is essential, its biological efficacy is highly dependent on the substitution pattern (as discussed in 5.1.1). Modifications such as the introduction of a carbonyl group can lead to a decrease in potency. d-nb.info
Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological activity of chiral compounds like this compound. michberk.comnih.gov The specific orientation of substituents (e.g., α or β) can determine whether a molecule fits correctly into the binding site of a target protein. nih.gov
Detailed spectroscopic analysis, particularly using Nuclear Overhauser Effect Spectroscopy (NOESY), has been instrumental in determining the precise stereochemistry of the kaempulchraols. core.ac.uk For example, in Kaempulchraol Q, the α-orientation of the C-1 acetoxy group and the β-orientation of the C-6 hydroxy group were confirmed through such analyses. core.ac.uk Similarly, for Kaempulchraol T, the C-6 hydroxy and C-7 acetoxy groups were established as having β and α orientations, respectively. core.ac.uk These specific spatial arrangements are critical for the observed biological activities, as alternative stereoisomers may exhibit significantly weaker or no activity at all.
Rational Design of this compound Analogs
Rational design involves using the knowledge gained from SAR studies to create new molecules with improved properties, such as enhanced potency or better selectivity for a specific target. gardp.orgnih.gov
Based on the SAR findings for the kaempulchraol family, medicinal chemists can propose targeted modifications to create analogs with superior performance. The goal is to synthesize new compounds that retain the essential pharmacophore while improving interactions with the biological target. nih.gov
Key strategies for modifying this compound could include:
Varying the C-1 substituent: Given the difference in activity between this compound (-OH) and Kaempulchraol Q (-OAc), this position is a prime target. colab.ws Synthesizing analogs with different ester groups or other functionalities could fine-tune activity.
Modifying the C-6 and C-7 positions: The presence of hydroxy and acetoxy groups at these positions is important. nih.govcore.ac.uk Introducing bioisosteric replacements or other functional groups could lead to enhanced binding or altered pharmacokinetic properties.
Exploring the isopimarane core: While more synthetically challenging, modifications to the diterpenoid skeleton itself, such as altering the position of the double bond or the ring conformations, could yield novel inhibitors. nii.ac.jp
Such a synthetic approach allows for the modular creation of new analogs to systematically probe the SAR and optimize the molecular structure for a desired biological outcome. mdpi.comnih.govfrontiersin.org
Computational chemistry has become an indispensable tool for understanding and predicting chemical phenomena, complementing experimental techniques. openaccessjournals.com Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are particularly valuable in SAR studies. nih.govchemrxiv.org
Density Functional Theory (DFT): DFT is a quantum mechanical method used to calculate the electronic structure of molecules. plos.org It can predict molecular properties like geometry, charge distribution, and reactivity. raco.cat For this compound and its analogs, DFT could be used to understand how different substituents affect the electronic properties of the isopimarane skeleton, providing insight into their reactivity and interaction potential. Time-dependent DFT (TDDFT) has also been used to help determine the absolute configuration of related diterpenoids. researchgate.net
Molecular Dynamics (MD): MD simulations model the physical movements of atoms and molecules over time. plos.org This technique can be used to simulate the interaction between a ligand like this compound and its biological target (e.g., an enzyme). By observing these interactions, researchers can predict the binding mode, identify key amino acid residues involved in the interaction, and estimate the binding affinity, thereby guiding the design of more potent inhibitors. plos.org
By combining experimental SAR data with insights from computational modeling, researchers can accelerate the discovery and optimization of novel therapeutic agents based on the this compound scaffold.
Preclinical Pharmacokinetic and Pharmacodynamic Research
Absorption, Distribution, Metabolism, and Excretion (ADME) in In Vitro and Animal Models
Comprehensive ADME studies, which evaluate a compound's absorption, distribution, metabolism, and excretion, are fundamental in drug discovery. ontosight.ai Such studies for Kaempulchraol P have not been detailed in available research. While general pharmacokinetic studies have been conducted on flavonoids from the Kaempferia genus, this information cannot be directly extrapolated to the diterpenoid this compound. researchgate.netresearchgate.net
Metabolic Transformation Pathways (e.g., Hydroxylation, Glycosylation)
The biotransformation of a xenobiotic, or foreign compound, involves various metabolic pathways that modify its structure to facilitate excretion. colab.ws Common pathways include Phase I reactions like hydroxylation and Phase II reactions like glycosylation. colab.ws
For related flavonoids from the Kaempferia genus, pharmacokinetic studies have suggested that their metabolism may involve the transformation of hydroxyl groups. researchgate.netresearchgate.net However, the specific metabolic fate of this compound, including whether it undergoes hydroxylation, glycosylation, or other transformations, has not been documented.
Enzyme Systems Involved in Biotransformation
The biotransformation of chemical compounds in the body is catalyzed by specific enzyme systems, with the Cytochrome P450 (CYP) family being a major player in Phase I metabolism. colab.ws There is currently no published information identifying the specific enzyme systems, such as CYP isozymes, that are involved in the metabolism of this compound.
Pharmacodynamic Evaluation in Preclinical Models
Pharmacodynamic studies are essential to understand a compound's mechanism of action and its effects on the body. Some in vitro research has been conducted on this compound, providing preliminary insights into its biological activity.
Dose-Response Relationships and Efficacy in Model Systems
A dose-response relationship describes how the magnitude of a response to a compound changes with different doses. researchgate.net In vitro studies have investigated the anti-inflammatory activity of this compound. It was found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells with a half-maximal inhibitory concentration (IC50) value of 39.88 μM. colab.ws Furthermore, at a concentration of 25 μM, this compound was shown to inhibit the NF-κB-mediated transactivation of a luciferase reporter gene, as well as the production of interleukin-6 (IL-6) and the expression of cyclooxygenase-2 (COX-2). colab.ws
While these results provide initial evidence of its anti-inflammatory efficacy in a cell-based model system, comprehensive dose-response studies in animal models have not been reported. colab.ws
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Assay | Model System | Measured Effect | Result (IC50 / Effective Dose) |
|---|---|---|---|
| Nitric Oxide (NO) Inhibition | LPS-induced RAW264.7 cells | Inhibition of NO production | 39.88 μM (IC50) |
| NF-κB Pathway Inhibition | Luciferase reporter gene assay | Inhibition of NF-κB transactivation | 25 μM |
| Cytokine Production | LPS-induced RAW264.7 cells | Inhibition of IL-6 production | 25 μM |
Onset and Duration of Biological Effects
Determining the onset and duration of a compound's biological effects is a critical component of its pharmacodynamic profile. This information is typically gathered from preclinical animal studies and is essential for establishing potential dosing regimens. Currently, there is no available data from preclinical or clinical studies that describes the onset or duration of the biological effects of this compound.
Analytical Method Development for Kaempulchraol P Quantification and Detection
Chromatographic Techniques for Trace Analysis
Chromatography is a cornerstone for the analysis of phytochemicals like Kaempulchraol P. uva.es It allows for the separation of the target compound from a mixture, which is a critical step for accurate quantification. researchgate.net Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely employed for the analysis of natural products. uva.esgijhsr.com
High-Performance Liquid Chromatography (HPLC) is a prevalent technique for the analysis of diterpenoids and other flavonoids due to its high resolution and sensitivity. uva.esresearchgate.net For this compound, an isopimarane (B1252804) diterpenoid, a reversed-phase HPLC method is typically suitable. nih.govnih.gov This approach uses a non-polar stationary phase (like C18) and a polar mobile phase. nih.govrjpharmacognosy.ir
The separation is achieved by adjusting the mobile phase composition, often a gradient mixture of an aqueous solvent (like water with a small percentage of acid, such as phosphoric or formic acid, to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.govrjpharmacognosy.ir Detection is commonly performed using a Photodiode Array (PDA) or UV detector set at a wavelength where this compound exhibits maximum absorbance. nih.govtjnpr.org Method validation according to established guidelines is crucial to ensure linearity, precision, accuracy, and sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ). tjnpr.org
Table 1: Illustrative HPLC Parameters for Diterpenoid Analysis
| Parameter | Specification |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) nih.gov |
| Mobile Phase | Gradient elution with Acetonitrile and 0.4% Phosphoric Acid in water nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | UV/PDA at a specific wavelength (e.g., 205-220 nm for diterpenes) |
| Injection Volume | 10-20 µL rjpharmacognosy.irtjnpr.org |
| Column Temperature | 30-40°C rjpharmacognosy.irtjnpr.org |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. researchgate.net For a compound like this compound, which is a diterpenoid with multiple hydroxyl groups, direct analysis by GC can be challenging due to its low volatility and potential for thermal degradation in the injector. researchgate.netscielo.br
Therefore, a derivatization step is often necessary to increase the compound's volatility and thermal stability. epa.gov This involves converting the polar hydroxyl groups into less polar ether or ester groups. The derivatized analyte is then introduced into the GC, where it is separated on a capillary column (e.g., a non-polar or medium-polarity column like a SPBTM-624) and detected, most commonly by a Flame Ionization Detector (FID). scielo.brepa.gov
Table 2: Representative Gas Chromatography Parameters for Derivatized Analytes
| Parameter | Specification |
|---|---|
| Column | Capillary Column (e.g., SPBTM-624, 30 m x 0.25 mm, 1.4 µm film thickness) scielo.br |
| Carrier Gas | Nitrogen or Helium gcms.cz |
| Injector Temperature | Optimized to prevent degradation (e.g., 170-250°C) scielo.br |
| Detector | Flame Ionization Detector (FID) epa.gov |
| Derivatization Agent | e.g., Diazomethane or Pentafluorobenzyl bromide (PFBBr) epa.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) combine the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it the gold standard for trace-level quantification in complex matrices. nih.govnih.gov This technique is particularly well-suited for analyzing compounds like this compound, as confirmed by the use of High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) in its initial discovery. nih.govresearchgate.net
In an LC-MS method, the analyte is first separated by HPLC and then introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI). ekb.eg The mass spectrometer then separates and detects ions based on their mass-to-charge ratio (m/z). ekb.eg For quantitative analysis, a triple quadrupole (QqQ) or QTRAP mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode. nih.gov This highly selective technique monitors a specific precursor-to-product ion transition for the analyte, significantly reducing matrix interference and enhancing sensitivity. nih.gov
Table 3: General LC-MS/MS Parameters for Natural Product Quantification
| Parameter | Specification |
|---|---|
| LC System | Ultra-High-Performance Liquid Chromatography (UHPLC) nih.gov |
| Ionization Source | Electrospray Ionization (ESI), typically in positive or negative mode nih.govekb.eg |
| Mass Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) nih.govnih.gov |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) for quantification nih.gov |
| Collision Gas | Argon or Nitrogen |
Sample Preparation and Matrix Effects Considerations
Effective sample preparation is a critical prerequisite for reliable chromatographic analysis. Its main goals are to isolate the analyte of interest from the sample matrix, concentrate it to a detectable level, and remove interfering substances that could compromise the analysis. sigmaaldrich.com The presence of co-extracted matrix components can lead to "matrix effects," where the ionization efficiency of the analyte is suppressed or enhanced, leading to inaccurate quantification. nih.govbataviabiosciences.com
Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and concentration prior to chromatographic analysis. sigmaaldrich.comwikipedia.org It is more efficient than liquid-liquid extraction and can be easily automated. libretexts.org The choice of SPE sorbent is based on the properties of the analyte and the matrix. thermofisher.com For this compound, a moderately polar diterpenoid, a reversed-phase SPE cartridge (e.g., C18) or a polymer-based sorbent (e.g., Oasis HLB) could be effective for extraction from aqueous samples. researchgate.netnih.gov
The general procedure involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the retained analyte with a small volume of an appropriate organic solvent. wikipedia.org This not only cleans the sample but also concentrates the analyte, improving detection limits. nih.gov
Table 4: General Steps of a Solid-Phase Extraction (SPE) Protocol
| Step | Description |
|---|---|
| 1. Conditioning | The sorbent is treated with a solvent (e.g., methanol) followed by the sample matrix solvent (e.g., water) to activate the stationary phase. wikipedia.org |
| 2. Sample Loading | The sample solution is passed through the cartridge, and the analyte is retained on the sorbent. wikipedia.org |
| 3. Washing | A weak solvent is passed through to remove interfering compounds that are not strongly retained. libretexts.org |
| 4. Elution | A strong solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte for analysis. wikipedia.org |
When analyzing this compound in complex matrices like blood, plasma, or soil, extensive clean-up is necessary to remove the vast number of potentially interfering compounds such as proteins, lipids, and salts. youtube.comrsc.org Failure to remove these interferences can lead to significant matrix effects, poor chromatographic performance, and reduced column lifespan. bataviabiosciences.comchromatographyonline.com
Initial isolation of this compound from its natural source, the rhizomes of Kaempferia pulchra, involves extraction with a solvent like chloroform (B151607) followed by a series of chromatographic separations on silica (B1680970) gel. researchgate.net For biological samples, techniques like protein precipitation (using acetonitrile or methanol) can be a first step to remove the bulk of proteins. researchgate.netyoutube.com This is often followed by a more selective clean-up step like SPE. rsc.org The selection of the appropriate clean-up strategy is crucial for developing a robust and reliable analytical method, minimizing matrix bias and ensuring accurate quantification. eurachem.org
Method Validation Parameters for Reproducibility and Accuracy
The validation of an analytical method ensures that it is suitable for its intended purpose, providing reliable, reproducible, and accurate results. particle.dkujpronline.com For this compound, any newly developed quantification method, such as High-Performance Liquid Chromatography (HPLC), would need to be validated according to the International Council for Harmonisation (ICH) guidelines. europa.eucertified-laboratories.com This involves a thorough evaluation of several key parameters.
The sensitivity of an analytical method refers to its ability to generate a response that is proportional to the concentration of the analyte. elementlabsolutions.com This is crucial for detecting the compound even at low concentrations. elementlabsolutions.com Key indicators of a method's sensitivity are the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). chromatographyonline.comnmfrc.org
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with precision and accuracy. chromatographyonline.comnmfrc.org It signifies that the analyte is present, with a signal that is statistically distinguishable from the background noise. chromatographyonline.com
Limit of Quantitation (LOQ): The LOQ represents the lowest concentration of an analyte that can be quantitatively determined with a defined level of precision and accuracy. europa.euchromatographyonline.com This is the minimum level at which the method can provide reliable and meaningful quantitative results.
For a hypothetical HPLC method for this compound, these values would be determined by analyzing a series of dilutions of a standard solution. While no specific data exists for this compound, related studies on other compounds, like ethyl p-methoxycinnamate from Kaempferia galanga, have reported an LOD of 0.0011 µg/mL and an LOQ of 0.0037 µg/mL for their HPLC method. researchgate.nettjnpr.org Similarly, a method for kaempferol (B1673270) reported an LOD of 0.07 µg/mL and an LOQ of 0.22 µg/mL. researchgate.net
Table 1: Illustrative Sensitivity Parameters for a Hypothetical this compound Analytical Method (Note: This table is for illustrative purposes only, as no specific data for this compound is available.)
| Parameter | Description | Hypothetical Value Range |
| Limit of Detection (LOD) | Lowest concentration that can be detected. | 0.001 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Lowest concentration that can be accurately quantified. | 0.003 - 0.3 µg/mL |
Precision and accuracy are fundamental to the reliability of any quantitative analytical method. particle.dk
Precision: This parameter measures the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. europa.eu It is typically expressed as the relative standard deviation (RSD) and is assessed at different levels:
Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short period. europa.euwjarr.com
Intermediate Precision (Inter-day precision): Expresses the variations within a single laboratory, such as on different days, with different analysts, or using different equipment. europa.euchromatographyonline.com
Accuracy: Accuracy reflects the closeness of the measured value to the true or accepted reference value. europa.eu It is often determined through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. chromatographyonline.comijariie.com
For a new method for this compound, precision would be evaluated by repeatedly analyzing samples at different concentrations. Accuracy would be assessed by spiking a blank matrix with known amounts of a pure this compound standard at various concentration levels. For instance, validation studies for other compounds report accuracy as percentage recovery, often aiming for a range between 90% and 110%. researchgate.net A study on ethyl p-methoxycinnamate showed recovery rates of 94.07%–113.82% and an RSD for precision between 1.19% and 2.37%. researchgate.nettjnpr.org
Table 2: Illustrative Precision and Accuracy Data for a Hypothetical this compound Analytical Method (Note: This table is for illustrative purposes only, as no specific data for this compound is available.)
| Parameter | Level | Acceptance Criteria (Typical) |
| Precision | ||
| Repeatability (Intra-day) | Low, Medium, High Concentration | RSD ≤ 2% |
| Intermediate Precision (Inter-day) | Low, Medium, High Concentration | RSD ≤ 2% |
| Accuracy | ||
| Recovery | 80%, 100%, 120% of Test Concentration | 90% - 110% |
Robustness: This is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. europa.euchromatographyonline.com For an HPLC method, these variations could include changes in mobile phase composition, pH, column temperature, and flow rate. chromatographyonline.com
Selectivity (or Specificity): Selectivity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. elementlabsolutions.comwjarr.com In the context of analyzing an extract, the method must be able to distinguish the this compound peak from other co-eluting compounds. scispace.com This is often demonstrated by comparing the chromatograms of the sample with and without the analyte and by assessing peak purity using a photodiode array (PDA) detector.
To validate a method for this compound, its robustness would be tested by making slight modifications to the analytical conditions. Selectivity would be confirmed by ensuring that no interfering peaks appear at the retention time of this compound in a blank sample matrix.
Concluding Perspectives and Future Research Trajectories
Synthesis of Key Findings on Kaempulchraol P Research
This compound is a naturally occurring isopimarane (B1252804) diterpenoid isolated from the rhizomes of Kaempferia pulchra Ridl. (Zingiberaceae), a plant used in traditional medicine in Myanmar. researchgate.netacs.orgnii.ac.jp The molecular formula for this compound has been established as C₂₀H₃₂O. acs.orgnaturalproducts.net Structurally, it is a complex tricyclic compound belonging to the prenol lipids superclass. naturalproducts.net
The primary area of research for this compound has been its biological activity, with a significant focus on its anti-inflammatory properties. ontosight.aicolab.ws Studies have demonstrated that this compound is a potent inhibitor of inflammatory pathways. colab.wsmedkoo.com Research on lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells showed that it inhibits nitric oxide (NO) production with an IC₅₀ value of 39.88 μM. colab.wsbenchchem.com The mechanism underlying this activity involves the suppression of the NF-κB-mediated transactivation of a luciferase reporter gene. colab.wsmedkoo.com Furthermore, it has been shown to inhibit the production of interleukin-6 (IL-6) and the expression of cyclooxygenase-2 (COX-2) at an effective dose of 25 μM. colab.wsbenchchem.com These findings identify this compound as a significant anti-inflammatory agent acting through the NF-κB signaling pathway. colab.ws
| Key Research Finding | Description | Source(s) |
| Natural Source | Isolated from the chloroform-soluble extract of the rhizomes of Kaempferia pulchra. | researchgate.netacs.org |
| Chemical Class | Isopimarane diterpenoid. | researchgate.netnaturalproducts.net |
| Molecular Formula | C₂₀H₃₂O. | acs.orgnaturalproducts.net |
| Anti-inflammatory Activity | Potent inhibitor of nitric oxide (NO) production in LPS-induced RAW264.7 cells (IC₅₀ = 39.88 μM). | colab.wsbenchchem.com |
| Mechanism of Action | Inhibits NF-κB-mediated transactivation, IL-6 production, and COX-2 expression. | colab.wsmedkoo.combenchchem.com |
Identification of Knowledge Gaps and Unexplored Research Avenues
Despite the specific findings regarding its anti-inflammatory action, significant knowledge gaps exist in the research landscape of this compound.
Limited Scope of Biological Screening: The biological evaluation of this compound has been narrowly focused. Many related isopimarane diterpenoids isolated from Kaempferia species have demonstrated a wide range of biological activities, including cytotoxic, antimicrobial, and antiproliferative effects against various human cancer cell lines. researchgate.netnii.ac.jpresearchgate.net However, this compound has not been extensively screened for these activities. For instance, other kaempulchraols have shown activity against human pancreatic cancer cells (PSN-1) and anti-Vpr (HIV-1 viral protein R) activity, which remain unexplored avenues for this compound. researchgate.netd-nb.info
Lack of In Vivo Data: Current research on this compound is confined to in vitro studies. ontosight.aicolab.wsbenchchem.com There is a complete absence of in vivo studies in animal models to validate its anti-inflammatory efficacy and to understand its pharmacokinetic and pharmacodynamic profiles.
Biosynthesis and Total Synthesis: The biosynthetic pathway of this compound in Kaempferia pulchra has not been elucidated. Furthermore, a total synthesis of the compound has not been reported, which limits the availability of the compound for extensive research. researchgate.net
Detailed Mechanistic Studies: While the inhibition of the NF-κB pathway is established, the upstream molecular targets of this compound remain unknown. colab.ws Deeper mechanistic studies are required to identify its direct binding partners and understand the full scope of its cellular effects.
Potential for Development of New Research Probes
The specific biological activity of this compound makes it a candidate for development as a chemical probe to investigate cellular processes.
Probing the NF-κB Pathway: Given its demonstrated ability to inhibit NF-κB-mediated transcription, this compound can be utilized as a research tool to study the role of this critical inflammatory pathway in various disease contexts beyond inflammation, such as cancer and neurodegenerative disorders. colab.wsmedkoo.com
Structure-Activity Relationship (SAR) Studies: The complex diterpenoid scaffold of this compound offers a unique template for medicinal chemistry exploration. naturalproducts.net The synthesis of analogues and derivatives could lead to the development of more potent and selective inhibitors of the NF-κB pathway. Such SAR studies would also help identify the key structural motifs responsible for its bioactivity, paving the way for the design of optimized research probes. researchgate.net
Challenges and Opportunities in Future Research on this compound
Future research on this compound faces several challenges but also holds significant opportunities.
Challenges:
Compound Availability: A major hurdle is the limited supply of the pure compound. Isolation from its natural source, the rhizomes of K. pulchra, is a laborious process that may result in low yields, hindering large-scale biological screening and in vivo studies. acs.org
Complexity of Chemical Synthesis: The stereochemically complex tricyclic structure of isopimarane diterpenoids presents a formidable challenge for total chemical synthesis. researchgate.netmdpi.com Developing an efficient and scalable synthetic route would be a significant undertaking.
Opportunities:
Expanding Therapeutic Potential: There is a substantial opportunity to investigate the therapeutic potential of this compound in other areas. The known anticancer and antiviral activities of structurally similar compounds from the same genus strongly suggest that this compound could possess similar properties. researchgate.netresearchgate.netd-nb.info Systematic screening against cancer cell lines and viral targets is a promising avenue.
Synergistic Studies: Exploring the use of this compound in combination with existing anti-inflammatory or anticancer drugs could reveal synergistic effects, potentially leading to more effective therapeutic strategies with reduced side effects.
Biotechnological Production: Advances in synthetic biology and metabolic engineering could provide an alternative route for production. Engineering microbial hosts to produce this compound could overcome the limitations of natural extraction and chemical synthesis, providing a sustainable supply for future research and development. researchgate.net
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
